3-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide
Description
3-Fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused triazolo-thiazole core. The presence of electron-withdrawing fluorine atoms and a methoxy group likely influences its solubility, pharmacokinetics, and target selectivity.
Properties
IUPAC Name |
3-fluoro-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O3S2/c1-28-17-7-6-13(10-16(17)21)30(26,27)22-9-8-12-11-29-19-23-18(24-25(12)19)14-4-2-3-5-15(14)20/h2-7,10-11,22H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOIFDLTFDGHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide typically involves multiple steps. The process begins with the preparation of the triazole and thiazole intermediates, which are then coupled with the sulfonamide and fluorophenyl groups under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The fluorine atoms and other functional groups can be substituted with other atoms or groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different sulfonamide derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antimicrobial properties. Triazoles have been shown to be effective against various pathogens, including bacteria and fungi. The specific compound may enhance these effects due to the presence of the fluorophenyl and thiazole substituents. Studies have demonstrated that triazole derivatives can outperform traditional antibiotics in certain cases, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Properties
The structural features of 3-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide suggest potential anticancer activity. Compounds with triazole and thiazole moieties have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has highlighted that modifications in the chemical structure can significantly influence cytotoxicity against various cancer cell lines .
Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. The incorporation of a methoxy group and a sulfonamide functional group in this compound may contribute to its ability to modulate inflammatory responses. Studies have shown that certain triazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological profile. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Biological Activity |
|---|---|
| Triazole ring | Antimicrobial, anticancer |
| Thiazole moiety | Antimicrobial |
| Fluorophenyl substituent | Enhanced potency against MRSA |
| Methoxy group | Potential anti-inflammatory effects |
| Sulfonamide functional group | Broad-spectrum antimicrobial activity |
Case Studies
Several case studies have explored the therapeutic potential of similar compounds:
- Triazole Derivatives : A study demonstrated that a series of triazole derivatives exhibited potent antibacterial activity against resistant strains. The most effective compound showed a minimum inhibitory concentration (MIC) lower than conventional antibiotics .
- Cancer Cell Lines : Research involving various cancer cell lines indicated that modifications in the triazole structure led to enhanced cytotoxicity. Specific derivatives showed promising results in inhibiting cell proliferation .
- Inflammatory Models : In vivo studies on animal models revealed that certain triazole-based compounds significantly reduced inflammation markers compared to control groups .
Mechanism of Action
The mechanism of action of 3-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Fluorine Positional Effects: The 2-fluorophenyl group in the target compound may confer distinct steric and electronic properties compared to the 4-fluorophenyl analog in . In contrast, para-substituted fluorophenyl groups (e.g., ) may enhance metabolic stability due to reduced susceptibility to oxidative degradation .
Sulfonamide vs. Amide Functional Groups :
- Sulfonamide-containing compounds (e.g., target compound and ) generally exhibit higher acidity and water solubility compared to ethanediamide derivatives (e.g., ), which may improve bioavailability .
- Ethanediamides, however, may offer stronger hydrogen-bonding interactions with target proteins, as seen in protease inhibitors .
Heterocyclic Core Variations :
- The triazolo-thiazole core in the target compound and provides a rigid scaffold for target engagement, whereas triazole-thiophene hybrids (e.g., ) may prioritize π-π stacking interactions in hydrophobic binding pockets .
Spectral and Physicochemical Data
IR Spectroscopy :
Biological Activity
3-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole-thiazole moiety, which is known for its diverse biological activities. The presence of fluorine atoms and a sulfonamide group enhances its pharmacokinetic properties and biological efficacy.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, triazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the efficacy of triazole-based compounds in targeting specific kinases involved in cancer progression .
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial effects. Triazole derivatives have shown potent antibacterial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds suggest promising antibacterial efficacy.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Interaction : The sulfonamide group may interact with specific receptors or proteins involved in signaling pathways relevant to cancer and infection .
Case Studies
Several studies have investigated the biological activity of triazole derivatives:
- Anticancer Studies : A study involving a series of triazole derivatives demonstrated that modifications at the phenyl ring significantly affected their anticancer potency. The most active compounds were those that maintained a balance between lipophilicity and hydrophilicity .
- Antimicrobial Efficacy : Another research effort focused on the synthesis of novel triazole derivatives which were tested against various bacterial strains. Results showed that certain derivatives had MIC values as low as 0.125 μg/mL against resistant strains .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
